4-Fluoro-2-methyl-6-(propan-2-yl)aniline
Description
4-Fluoro-2-methyl-6-(propan-2-yl)aniline is a substituted aniline derivative featuring a fluorine atom at the 4-position, a methyl group at the 2-position, and an isopropyl group at the 6-position of the aromatic ring.
Properties
CAS No. |
121286-45-1 |
|---|---|
Molecular Formula |
C10H14FN |
Molecular Weight |
167.22 g/mol |
IUPAC Name |
4-fluoro-2-methyl-6-propan-2-ylaniline |
InChI |
InChI=1S/C10H14FN/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6H,12H2,1-3H3 |
InChI Key |
CKGWZGSROFLPAR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N)C(C)C)F |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(C)C)F |
Synonyms |
Benzenamine, 4-fluoro-2-methyl-6-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of 4-Fluoro-2-methyl-6-(propan-2-yl)aniline and Structural Analogs
Key Comparisons:
Substituent Effects on Reactivity: The fluorine atom in this compound enhances electrophilic substitution resistance compared to non-halogenated analogs like N,N-di(propan-2-yl)aniline . Bulkier groups (e.g., isopropyl at position 6) may reduce solubility in polar solvents compared to simpler analogs like 4-fluoroaniline .
Spectroscopic and Analytical Data :
- The 4-chloro-pyrimidinyl analog () exhibits distinct LCMS (m/z 245) and HPLC retention behavior, highlighting the impact of heterocyclic substituents on analytical profiles .
Applications and Stability: Fluorinated anilines like 2-(difluoromethylsulphonyl)-6-fluoroaniline are noted for their stability in pharmaceutical formulations, suggesting that the target compound may share similar storage requirements (e.g., protection from moisture) .
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